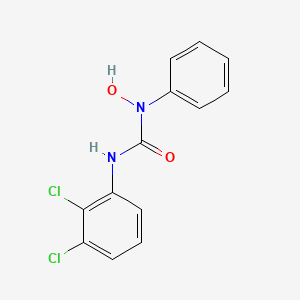
2,2-Dinitropropyl 4-methyl-4-nitropentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dinitropropyl 4-methyl-4-nitropentanoate is a chemical compound with the molecular formula C9H15N3O8. It contains 34 bonds, including 19 non-hydrogen bonds, 7 multiple bonds, 9 rotatable bonds, 7 double bonds, 1 ester group (aliphatic), and 3 nitro groups (aliphatic)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitropropyl 4-methyl-4-nitropentanoate involves multiple steps, including the nitration of propyl groups and the esterification of pentanoic acid derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2,2-Dinitropropyl 4-methyl-4-nitropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds.
科学的研究の応用
2,2-Dinitropropyl 4-methyl-4-nitropentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2,2-Dinitropropyl 4-methyl-4-nitropentanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. The ester group may also play a role in its bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a protonophore and its ability to disrupt cellular energy production.
Methyl 4-methyl-4-nitropentanoate: Shares structural similarities and is used in various chemical applications.
Uniqueness
2,2-Dinitropropyl 4-methyl-4-nitropentanoate is unique due to its specific combination of nitro and ester groups, which confer distinct chemical and biological properties
特性
CAS番号 |
91492-36-3 |
|---|---|
分子式 |
C9H15N3O8 |
分子量 |
293.23 g/mol |
IUPAC名 |
2,2-dinitropropyl 4-methyl-4-nitropentanoate |
InChI |
InChI=1S/C9H15N3O8/c1-8(2,10(14)15)5-4-7(13)20-6-9(3,11(16)17)12(18)19/h4-6H2,1-3H3 |
InChIキー |
QBXLDUJAJITEMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
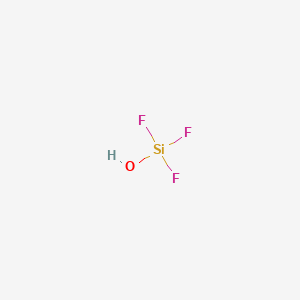
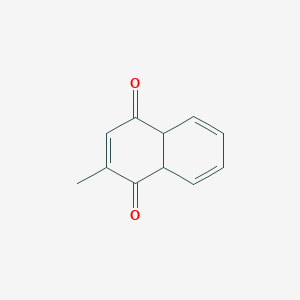
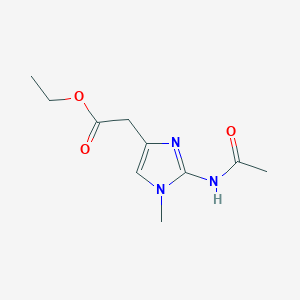
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
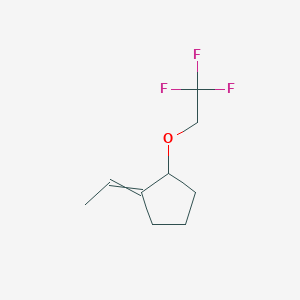

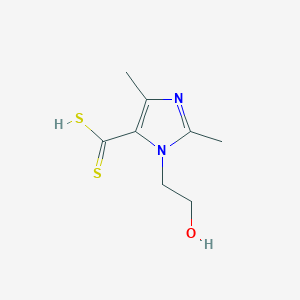
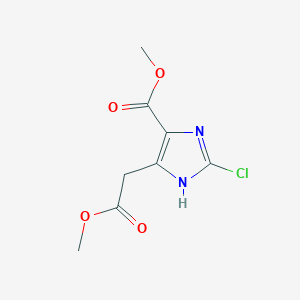
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
